molecular formula C23H24ClN3O5 B11189463 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11189463
M. Wt: 457.9 g/mol
InChI Key: CVOUVNGAWYVRLM-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a chlorophenyl group, a hydroxyethyl group, and a dimethoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a substituted phenyl acetamide and a pyrimidine derivative. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce different functional groups onto the phenyl rings .

Scientific Research Applications

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3’,4’-dimethoxybenzil
  • N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives

Uniqueness

Compared to similar compounds, 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H24ClN3O5/c1-14-18(9-10-28)23(30)27(22(25-14)15-5-4-6-16(24)11-15)13-21(29)26-17-7-8-19(31-2)20(12-17)32-3/h4-8,11-12,28H,9-10,13H2,1-3H3,(H,26,29)

InChI Key

CVOUVNGAWYVRLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NC3=CC(=C(C=C3)OC)OC)CCO

Origin of Product

United States

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